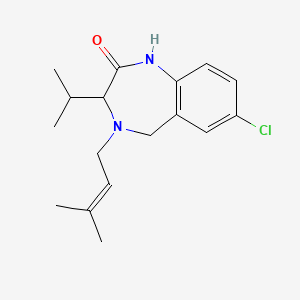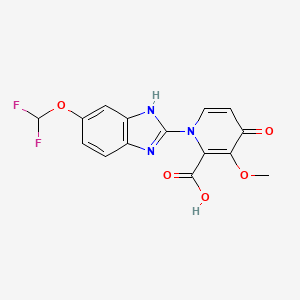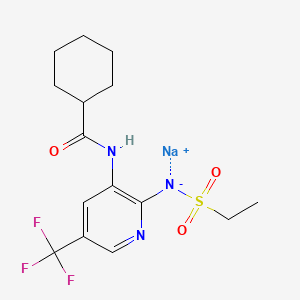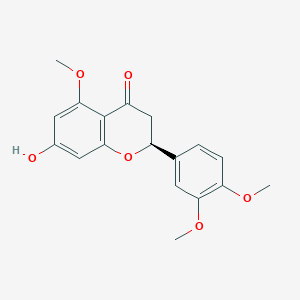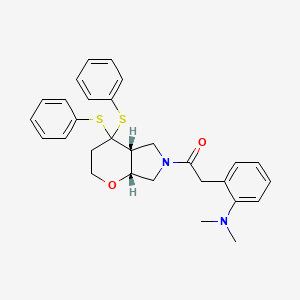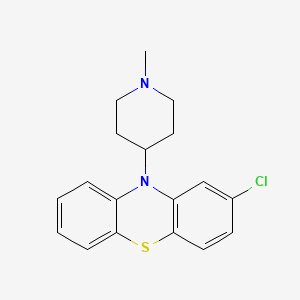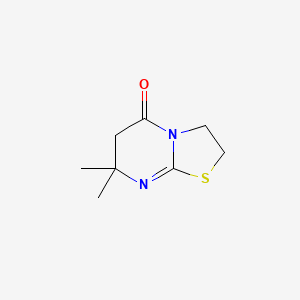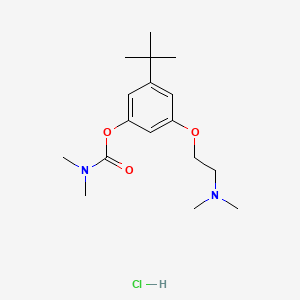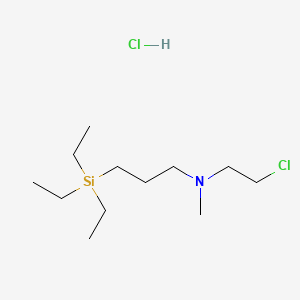
Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride is a chemical compound that belongs to the class of alkylamines This compound is characterized by the presence of a propylamine backbone with a 2-chloroethyl group, a methyl group, and a triethylsilyl group attached to it The hydrochloride form indicates that it is a salt formed with hydrochloric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride typically involves multiple steps. One common method starts with the reaction of propylamine with 2-chloroethyl chloride to form N-(2-chloroethyl)propylamine. This intermediate is then reacted with methyl iodide to introduce the methyl group, resulting in N-(2-chloroethyl)-N-methylpropylamine. Finally, the introduction of the triethylsilyl group is achieved by reacting the compound with triethylsilyl chloride in the presence of a base such as triethylamine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and silyl groups.
Hydrolysis: The triethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce an N-oxide derivative.
科学研究应用
Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those that require alkylamine moieties.
Organic Synthesis:
Material Science: It can be used in the preparation of functionalized materials, such as polymers and resins, where the triethylsilyl group imparts unique properties.
作用机制
The mechanism of action of Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The triethylsilyl group can protect reactive sites during chemical reactions, preventing unwanted side reactions. The overall effect of the compound depends on the specific context in which it is used, such as in drug synthesis or material modification.
相似化合物的比较
Similar Compounds
Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride: This compound is similar in structure but has an ethyl group instead of a methyl group.
Propylamine, N-(2-chloroethyl)-N-isopropyl-, hydrochloride: This compound has an isopropyl group instead of a methyl group.
Propylamine, N-(2-chloroethyl)-N-phenyl-, hydrochloride: This compound has a phenyl group instead of a methyl group.
Uniqueness
Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride is unique due to the presence of the triethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and the ability to act as a protecting group. This makes it particularly useful in synthetic chemistry and material science applications.
属性
CAS 编号 |
84584-74-7 |
|---|---|
分子式 |
C12H29Cl2NSi |
分子量 |
286.35 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-methyl-3-triethylsilylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H28ClNSi.ClH/c1-5-15(6-2,7-3)12-8-10-14(4)11-9-13;/h5-12H2,1-4H3;1H |
InChI 键 |
CYBJJEMUEUYPGN-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCCN(C)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
